2-(1-Fluorovinyl)thiophene
Overview
Description
2-(1-Fluorovinyl)thiophene is a useful research compound. Its molecular formula is C6H5FS and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based compounds, including 2-(1-Fluorovinyl)thiophene, are known to interact with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play crucial roles in the inflammatory response, making them primary targets for anti-inflammatory drugs .
Mode of Action
The interaction of this compound with its targets involves inhibition of the COX and LOX enzymes . By inhibiting these enzymes, the compound can effectively reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the COX and LOX enzymes . These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. By inhibiting these enzymes, this compound can disrupt these pathways and reduce the inflammatory response .
Pharmacokinetics
Thiophene derivatives are generally known for their bioavailability and stability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX and LOX enzymes, the compound can decrease the production of pro-inflammatory mediators, leading to a reduction in inflammation and associated symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity and effectiveness . Additionally, factors such as temperature and pH can impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
2-(1-Fluorovinyl)thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase (HDAC) enzymes, acting as a potent inhibitor . This interaction is crucial as HDACs are involved in the regulation of gene expression through chromatin remodeling. Additionally, this compound has shown affinity for sphingosine-1-phosphate (S1P) receptors, which are involved in cell signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of HDAC enzymes, leading to changes in chromatin structure and transcriptional activity . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of HDAC enzymes, inhibiting their deacetylase activity and leading to increased acetylation of histone proteins . This results in a more relaxed chromatin structure and enhanced gene transcription. Additionally, this compound interacts with S1P receptors, modulating downstream signaling pathways that influence cell survival, proliferation, and migration . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can sustain its biochemical activity, leading to prolonged effects on gene expression and cellular metabolism . These findings are essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and gene expression without significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been found to inhibit certain metabolic enzymes, leading to alterations in metabolite levels and energy production . These interactions can impact overall cellular metabolism and influence the physiological state of the cell. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for its biochemical activity and therapeutic applications.
Properties
IUPAC Name |
2-(1-fluoroethenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYQEMIMYOVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CS1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.